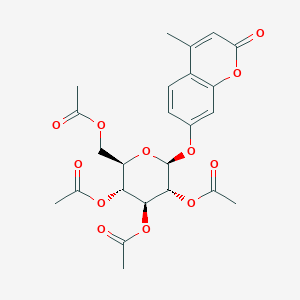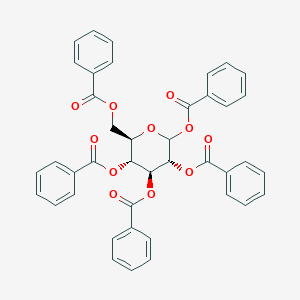![molecular formula C₃₁H₃₆N₄O₇ B030769 5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 79642-99-2](/img/structure/B30769.png)
5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cebranopadol is an opioid analgesic belonging to the benzenoid class. It is currently under development by Grünenthal, a German pharmaceutical company, and its partner Depomed in the United States. This compound is being investigated for its potential to treat various acute and chronic pain conditions . Cebranopadol is unique due to its ability to bind and activate all four opioid receptors, making it a promising candidate for pain management .
Preparation Methods
The synthesis of cebranopadol involves several steps, starting with the preparation of the spiroindole core. The synthetic route typically includes the following steps:
Formation of the spiroindole core: This involves the cyclization of a suitable precursor to form the spiroindole structure.
Introduction of the fluoro group: A fluorination reaction is carried out to introduce the fluoro group at the desired position.
N,N-Dimethylation: The final step involves the dimethylation of the amine group to obtain cebranopadol.
Industrial production methods for cebranopadol are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of advanced catalytic processes and continuous flow techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Cebranopadol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used but typically include various functionalized derivatives of cebranopadol.
Scientific Research Applications
Cebranopadol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of spiroindole derivatives.
Biology: It is used to investigate the role of opioid receptors in pain modulation and other physiological processes.
Industry: It is used in the development of new analgesic drugs and formulations.
Mechanism of Action
Cebranopadol exerts its effects by binding to and activating all four opioid receptors: the mu, delta, kappa, and nociceptin/orphanin FQ peptide receptors . This unique mechanism of action allows cebranopadol to provide potent analgesia while potentially reducing the side effects associated with traditional opioids. The activation of these receptors leads to the inhibition of pain signaling pathways, resulting in effective pain relief .
Comparison with Similar Compounds
Cebranopadol is unique among opioid analgesics due to its ability to activate all four opioid receptors. Similar compounds include:
Morphine: A well-known opioid analgesic that primarily acts on the mu-opioid receptor.
Fentanyl: A synthetic opioid that also primarily targets the mu-opioid receptor.
Buprenorphine: A partial agonist of the mu-opioid receptor and an antagonist of the kappa-opioid receptor.
Compared to these compounds, cebranopadol offers the advantage of a broader receptor activation profile, which may result in improved analgesia and reduced side effects .
Properties
IUPAC Name |
5-[[1-[[1-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJWKXYGBSQMDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409073 |
Source


|
| Record name | Glut-AAF-MNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79642-99-2 |
Source


|
| Record name | Glut-AAF-MNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaryl-ala-ala-phe 4-methoxy-β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)




![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

